molecular formula C13H15N3O2S B1402913 5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1365961-78-9

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1402913
CAS RN: 1365961-78-9
M. Wt: 277.34 g/mol
InChI Key: RMXOQQIJQMPKJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group manipulations. Researchers have developed synthetic routes to access it, often starting from commercially available precursors. For a detailed synthesis pathway, refer to the relevant literature .

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

  • The compound has been used in the intermolecular cycloaddition of nonstabilized azomethine ylides, which are generated from 1,3-thiazolidine-4-carboxylic acids. This process leads to the formation of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives. These derivatives are of interest due to their potential applications in various fields of organic synthesis (Cardoso et al., 2006).

2. Antileukemic Activity

  • The compound has been studied for its potential antileukemic activity. In a study, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, which are synthesized using a similar compound, have shown promising antileukemic activity. This highlights its potential in the development of new antileukemic agents (Ladurée et al., 1989).

3. Antioxidant Activity

  • Some derivatives of the compound have shown remarkable antioxidant activity. This property is significant for potential applications in pharmacology, particularly in the development of new antioxidant agents (Zaki et al., 2017).

4. Development of Novel Heterocyclic Compounds

  • The compound has been utilized in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for the discovery of new therapeutic agents. This includes the synthesis of polycyclic pyridazinediones, which are known for their chemiluminescent properties (Tominaga et al., 1998).

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to their active sites, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making the compound a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, the compound has been shown to affect gene expression, leading to the downregulation of genes involved in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of FGFRs, inhibiting their kinase activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. Additionally, the compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolites of the compound can also interact with other biomolecules, potentially influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to transport proteins, facilitating its movement across cell membranes . Additionally, the compound’s distribution can be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of the compound in these subcellular locations can influence its interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

5,5-dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(2)9(12(17)18)16-11(19-13)8-6-15-10-7(8)4-3-5-14-10/h3-6,9,11,16H,1-2H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOQQIJQMPKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CNC3=C2C=CC=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

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